

GW791343 Trihydrochloride: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: GW791343 trihydrochloride

Cat. No.: B2473472

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **GW791343 trihydrochloride**, a potent and species-specific negative allosteric modulator of the human P2X7 receptor.

Introduction

GW791343 trihydrochloride is a valuable pharmacological tool for studying the role of the P2X7 receptor in various physiological and pathological processes. The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammation, immune responses, and neurological diseases. GW791343 acts as a non-competitive antagonist at the human P2X7 receptor, offering a means to investigate the downstream consequences of receptor modulation.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₇ Cl ₃ F ₂ N ₄ O	[3]
Molecular Weight	483.81 g/mol	[3]
CAS Number	309712-55-8	[2] [4]
Appearance	Solid	-

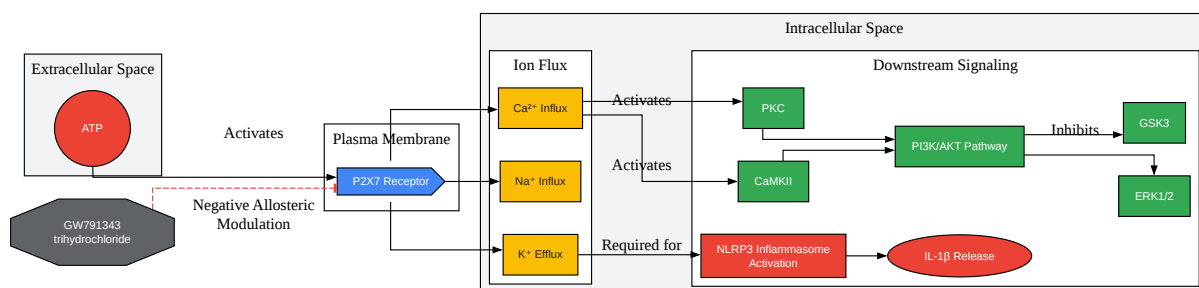
Solubility

The solubility of **GW791343 trihydrochloride** is a critical factor for the preparation of stock solutions and experimental assays. The following table summarizes the available quantitative solubility data.

Solvent	Concentration (mg/mL)	Concentration (mM)	Notes	Source
Water	48.38	100	Maximum concentration.	[4]
DMSO	48.38	100	Maximum concentration.	[4]
PBS	50	111.77	Data for the dihydrochloride salt, likely similar for the trihydrochloride.	[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2	≥ 4.13	For in vivo preparations.	[5]

P2X7 Receptor Signaling Pathway

GW791343 trihydrochloride exerts its effects by modulating the P2X7 receptor signaling pathway. The diagram below illustrates the key components of this pathway upon activation by its endogenous agonist, ATP.



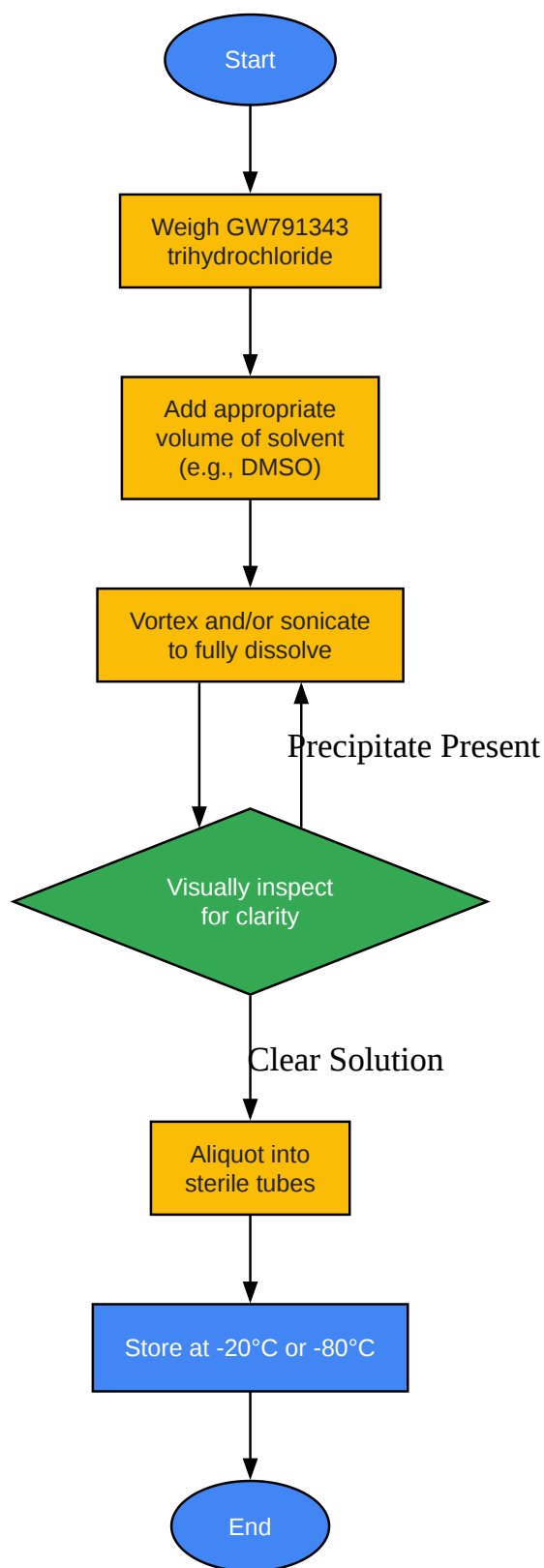
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Caption: P2X7 Receptor Signaling Pathway.

Experimental Protocols

Stock Solution Preparation Workflow

The following diagram outlines the general workflow for preparing a stock solution of **GW791343 trihydrochloride**.



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Caption: Stock Solution Preparation Workflow.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

- **GW791343 trihydrochloride** (MW: 483.81 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.838 mg of **GW791343 trihydrochloride**.
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 483.81 \text{ g/mol} \times 1000 \text{ mg/g} = 4.838 \text{ mg}$
- Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
- Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

- 10 mM **GW791343 trihydrochloride** stock solution in DMSO
- Cell culture medium appropriate for your cell line

Procedure:

- Determine the final desired concentration: For example, to prepare a working solution with a final concentration of 10 μ M.
- Serial Dilution: Perform a serial dilution of the 10 mM stock solution in cell culture medium. To minimize the final DMSO concentration, a stepwise dilution is recommended.
 - Example for 10 μ M working solution in 1 mL final volume:
 - Prepare an intermediate dilution by adding 1 μ L of the 10 mM stock solution to 99 μ L of cell culture medium to get a 100 μ M solution.
 - Add 100 μ L of the 100 μ M intermediate solution to 900 μ L of cell culture medium to achieve the final 10 μ M concentration.
- DMSO Control: It is crucial to include a vehicle control in your experiments containing the same final concentration of DMSO as the drug-treated samples. The final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.[\[6\]](#)

Protocol 3: Preparation of a Formulation for In Vivo Administration

This protocol is intended for preparing a formulation suitable for parenteral administration in animal models.

Materials:

- **GW791343 trihydrochloride**
- DMSO
- PEG300

- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle solution.
 - For 1 mL of vehicle: mix 100 μ L DMSO, 400 μ L PEG300, 50 μ L Tween-80, and 450 μ L Saline.
- Dissolve **GW791343 trihydrochloride** in the vehicle.
 - Based on the desired final concentration (e.g., 2 mg/mL), weigh the appropriate amount of the compound.
 - Add the vehicle solution to the compound and vortex/sonicate until a clear solution is obtained.^[5]
- Administration: The prepared solution can be administered via appropriate routes as determined by the experimental design.

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling **GW791343 trihydrochloride**.
- Handle the compound in a well-ventilated area.
- Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

These notes and protocols are intended to serve as a guide. Researchers should optimize the procedures based on their specific experimental requirements and cell/animal models.

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